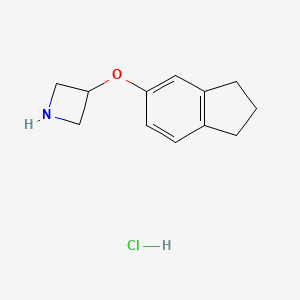

3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride

Description

3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride is a small-molecule compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 2,3-dihydro-1H-inden-5-yloxy group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research . The compound’s canonical SMILES (N1CC(C1)Oc1ccc2c(c1)CCC2) and InChIKey (GTVNJUMCQWMCJW-UHFFFAOYSA-N) confirm its structural identity .

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12;/h4-6,12-13H,1-3,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJQLTCYFJRCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449117-71-8 | |

| Record name | Azetidine, 3-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Room temperature to reflux conditions

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced forms of the original compound

Substitution: Azetidine derivatives

Scientific Research Applications

3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and indane moiety contribute to its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Varied Substituents

Azetidine-based compounds are explored for their conformational rigidity and bioactivity. Key analogs include:

Key Observations :

- The dihydroindenyloxy substituent in the target compound introduces a lipophilic bicyclic system, which may enhance blood-brain barrier penetration compared to smaller substituents like methoxy .

- Hydrochloride salts are common across analogs to improve aqueous solubility, critical for in vivo studies .

Dihydroindenyl-Containing Analogues

Compounds with the 2,3-dihydro-1H-indene scaffold are studied for diverse bioactivities. Examples include:

Key Observations :

- The target compound’s ether-linked azetidine distinguishes it from indenone-based derivatives (e.g., BP 6276), which prioritize ketone or ester functionalities .

- The absence of electron-withdrawing groups (e.g., chlorine, ketone) in the target compound may reduce metabolic instability compared to halogenated analogs .

Physicochemical and Pharmacological Potential

Spectral Characterization

- FT-IR : Confirmation of N–H and C–O stretches in azetidine and ether groups .

- 1H NMR : Peaks for azetidine protons (δ 3.5–4.0 ppm) and dihydroindene aromatic protons (δ 6.5–7.2 ppm) .

Therapeutic Hypotheses

- Azetidine’s strained ring may improve binding affinity compared to larger heterocycles (e.g., piperidine) due to reduced conformational flexibility .

Biological Activity

3-((2,3-Dihydro-1H-inden-5-yl)oxy)azetidine hydrochloride, with the molecular formula CHClNO, is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring linked to a 2,3-dihydro-1H-indene moiety via an ether linkage. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 225.71 g/mol |

| CAS Number | 1449117-71-8 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

- In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. For example, it showed an IC value of 1.95 µM against the HCT116 colon cancer cell line, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It demonstrated moderate activity against Gram-positive and Gram-negative bacteria in preliminary screening tests, suggesting potential for development as an antimicrobial agent .

Case Studies

Study on Anticancer Activity :

A study conducted by Zhang et al. synthesized various derivatives of azetidine compounds and tested their anticancer activities. Among them, this compound was highlighted for its ability to induce apoptosis in cancer cells through caspase activation pathways .

Antimicrobial Efficacy :

In another study assessing the antimicrobial efficacy of azetidine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.